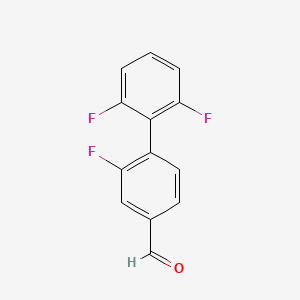

4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde

Description

BenchChem offers high-quality 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2,6-difluorophenyl)-3-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3O/c14-10-2-1-3-11(15)13(10)9-5-4-8(7-17)6-12(9)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXCZAXSVNIHFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=C(C=C(C=C2)C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural and Conformational Analysis of 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde: A Technical Guide for Medicinal Chemistry

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine into biaryl scaffolds is a powerful tool for modulating lipophilicity, metabolic stability, and three-dimensional conformation. 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde (CAS: 1520522-88-6) [1] represents a highly specialized, sterically congested building block. Featuring a 2,2',6'-trifluorobiphenyl core and a versatile formyl handle, this molecule is engineered for the development of conformationally restricted therapeutics, such as kinase inhibitors and protein-protein interaction modulators. This whitepaper provides an in-depth analysis of its structural dynamics, physicochemical properties, and validated synthetic methodologies.

Molecular Architecture & Conformational Dynamics

The defining feature of 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde is its tri-ortho-substituted biphenyl linkage. The biphenyl bond connects C4 of the benzaldehyde ring to C1' of the 2,6-difluorophenyl ring. Consequently, there are three fluorine atoms located at the ortho positions relative to the biaryl axis (C3 on Ring A; C2' and C6' on Ring B).

The Causality of the Orthogonal Twist

In unsubstituted biphenyls, the rings adopt a slightly twisted conformation (~45°) to balance π -conjugation with minimal steric clash. However, the introduction of ortho-fluorines fundamentally alters this energy landscape. Computational and crystallographic studies on fluorinated biaryls demonstrate that planar conformations in these systems suffer from severe eclipsed interactions [2].

This destabilization is not merely steric; it is heavily driven by electrostatic lone-pair repulsions between the highly electronegative fluorine atoms. To minimize these repulsive F-F interactions, the molecule is forced into a highly twisted, nearly orthogonal conformation with a dihedral angle approaching 70°–90°. This orthogonal twist breaks π -conjugation between the rings but significantly lowers the overall free energy of the system, effectively locking the conformation and introducing the potential for atropisomerism if further functionalized.

Mechanistic pathway of conformational locking driven by ortho-fluorine repulsion.

Physicochemical Properties & Data Synthesis

The dense fluorination of this scaffold directly impacts its physicochemical behavior. The fluorine atoms withdraw electron density via the inductive effect (-I), rendering the aromatic rings highly electron-deficient. This deficiency enhances metabolic stability by deactivating the rings toward Cytochrome P450-mediated aromatic oxidation [3].

Table 1: Quantitative and Predicted Physicochemical Data

| Property | Value / Description |

| Chemical Formula | C13H7F3O |

| Molecular Weight | 236.19 g/mol |

| CAS Registry Number | 1520522-88-6 |

| Predicted Density | 1.319 ± 0.06 g/cm³ |

| Predicted Dihedral Angle | ~70° - 90° (Orthogonal geometry) |

| Key Electronic Effects | Strong inductive electron withdrawal (-I); minimal resonance (+R) |

| Metabolic Liability | Low (ortho/para positions blocked by F) |

Experimental Protocols: Synthesis & Self-Validating Workflows

The construction of the sterically hindered 2,2',6'-trifluorobiphenyl core requires a robust catalytic system. The standard approach is a Palladium-catalyzed Suzuki-Miyaura cross-coupling between 4-bromo-3-fluorobenzaldehyde and 2,6-difluorophenylboronic acid.

Mechanistic Considerations & Causality

2,6-Difluorophenylboronic acid is highly electron-deficient. The electronegative fluorines destabilize the C-B bond, making the reagent highly susceptible to protodeboronation (premature cleavage of the boronic acid to yield 1,3-difluorobenzene) at elevated temperatures. To counteract this, the protocol utilizes a mild base ( K2CO3 ) and an excess of the boronic acid (1.3 equivalents) to drive transmetalation faster than degradation.

Step-by-Step Synthetic Protocol

-

Reagent Assembly : In an oven-dried Schlenk flask, combine 4-bromo-3-fluorobenzaldehyde (1.0 eq) and 2,6-difluorophenylboronic acid (1.3 eq).

-

Catalyst & Base Addition : Add Pd(PPh3)4 (0.05 eq) as the catalyst and K2CO3 (2.0 eq) as the base.

-

Solvent & Degassing : Suspend the mixture in a 4:1 ratio of Toluene/H₂O. Critical Step: Degas the biphasic mixture via three consecutive freeze-pump-thaw cycles. Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.

-

Thermal Activation : Heat the reaction mixture to 85°C–90°C under an argon atmosphere for 16 hours. The extended reaction time is necessitated by the extreme steric hindrance at the transmetalation transition state.

-

Workup & Extraction : Cool to room temperature. Dilute with ethyl acetate (EtOAc) and partition with water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine and dry over anhydrous Na2SO4 .

-

Purification : Concentrate the filtrate in vacuo. Purify via silica gel flash chromatography using a gradient of Hexanes/EtOAc.

Self-Validating System : This protocol is designed to be self-validating. The success of the cross-coupling is immediately verifiable via Thin Layer Chromatography (TLC) by the complete consumption of the UV-active starting bromide. Furthermore, the survival of the sensitive aldehyde group is self-validated during crude 1H NMR by the persistence of a sharp singlet at ~10.0 ppm, confirming that the formyl group did not undergo unwanted oxidation or reduction during the coupling process.

Step-by-step Suzuki-Miyaura cross-coupling workflow for synthesizing the biphenyl core.

Analytical Characterization

To ensure absolute trustworthiness of the synthesized material, rigorous analytical validation is required:

-

19F NMR : Essential for confirming the tri-fluorinated environment. The spectrum will display two distinct regions: a multiplet corresponding to the single fluorine on the benzaldehyde ring, and a highly symmetrical signal integrating to two fluorines for the 2,6-difluorophenyl moiety.

-

13C NMR : The presence of the C-F bonds will be evident through massive scalar coupling ( 1JCF≈250 Hz), resulting in distinct doublet and triplet carbon signals for the respective fluorinated aromatic carbons [3].

-

X-Ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) serves as the ultimate ground-truth validation, empirically confirming the predicted 70°–90° dihedral angle and the spatial separation of the fluorine lone pairs.

References

-

Title : Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments Source : PLOS One (National Institutes of Health / PMC) URL :[Link]

-

Title : Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies Source : ACS Omega (American Chemical Society) URL :[Link]

4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde (CAS: 1520522-88-6): A Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Medicinal Chemistry Applications

Executive Summary

In modern rational drug design, the strategic incorporation of fluorine atoms and conformationally restricted biaryl systems is a proven tactic to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity. 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde (CAS: 1520522-88-6) [1] has emerged as a highly versatile, premium building block for the synthesis of advanced pharmaceutical intermediates. This in-depth technical guide provides a rigorous analysis of its structural rationale, details a self-validating synthetic protocol via Suzuki-Miyaura cross-coupling, and outlines its downstream applications in medicinal chemistry.

Physicochemical Profiling & Structural Rationale

Before deploying this building block in a synthetic campaign, it is critical to understand how its specific substitution pattern dictates both its chemical reactivity and its pharmacological utility[2].

Quantitative Data Summary

The fundamental physicochemical properties of the compound are summarized below:

| Property | Value / Specification |

| CAS Number | 1520522-88-6[1] |

| Chemical Name | 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde |

| Molecular Formula | C₁₃H₇F₃O[3] |

| Molecular Weight | 236.19 g/mol [3] |

| Predicted Boiling Point | 295.5 ± 40.0 °C[3] |

| Predicted Density | 1.319 ± 0.06 g/cm³[1] |

| SMILES String | O=CC1=CC=C(C2=C(F)C=CC=C2F)C(F)=C1[2] |

| Purity Standard | ≥ 95% (Typically verified via HPLC/UV)[1] |

Structural Causality in Drug Design

-

The 2,6-Difluorophenyl Motif: The presence of fluorine atoms at both ortho positions of the distal phenyl ring induces severe steric hindrance and dipole-dipole repulsion against the adjacent benzaldehyde ring. This forces the biaryl system into a highly twisted, nearly orthogonal conformation. By breaking the planarity of the molecule, this motif reduces flat, hydrophobic surface area, which directly mitigates off-target hERG channel binding and improves aqueous solubility.

-

The 3-Fluoro Substitution: Positioned ortho to the biaryl linkage and meta to the aldehyde, this fluorine atom serves a dual purpose. First, it acts as a metabolic block, preventing oxidative metabolism (e.g., by CYP450 enzymes) at an otherwise vulnerable aromatic position. Second, its strong electron-withdrawing inductive effect increases the electrophilicity of the aldehyde carbon, accelerating downstream nucleophilic additions.

Retrosynthetic Analysis & Mechanistic Synthesis

The most robust and scalable method for constructing the core of 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde is the palladium-catalyzed Suzuki-Miyaura cross-coupling[4]. The retrosynthetic disconnection naturally breaks the biaryl C-C bond, leading to two commercially available precursors: 4-bromo-3-fluorobenzaldehyde (CAS: 133059-43-5) and 2,6-difluorophenylboronic acid (CAS: 162101-31-7)[5].

The catalytic cycle relies on the seamless transition of palladium through oxidative addition, transmetalation, and reductive elimination.

Fig 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for the target biaryl aldehyde.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It integrates causality for each operational choice and includes in-process quality control checks.

Reagents Required:

-

4-Bromo-3-fluorobenzaldehyde (1.0 equiv)

-

2,6-Difluorophenylboronic acid (1.2 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (2.5 equiv)

-

Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

-

Solvent Degassing: Add 1,4-Dioxane and H₂O to the reaction vessel. Sparge the mixture with dry Argon for 30 minutes.

-

Causality: Rigorous exclusion of oxygen is mandatory. Oxygen rapidly oxidizes the electron-rich Pd(0) active species into inactive Pd(II) oxides, stalling the catalytic cycle and leading to homocoupling byproducts.

-

In-Process Validation: Visual cessation of dissolved gas bubbles; a dissolved oxygen meter should read < 1 ppm.

-

-

Reagent Charging: Under an Argon blanket, add 4-bromo-3-fluorobenzaldehyde, 2,6-difluorophenylboronic acid, and K₂CO₃. Finally, add the Pd(dppf)Cl₂ catalyst.

-

Causality: Adding the catalyst last minimizes its exposure to localized high concentrations of unmixed reagents, preventing premature catalyst degradation.

-

-

Thermal Activation: Heat the reaction mixture to 90 °C under vigorous stirring for 8–12 hours.

-

Causality: The transmetalation step is rate-limiting when coupling sterically hindered, electron-deficient boronic acids (like 2,6-difluorophenylboronic acid). Elevated temperatures provide the necessary activation energy to drive this step.

-

In-Process Validation (Crucial): At t = 4 hours, pull a 50 µL aliquot. Quench in EtOAc/H₂O. Analyze the organic layer via LC-MS. The system is validated if the starting material mass (m/z ~203/205) is significantly diminished, and the product mass (m/z 237 for [M+H]⁺) is the dominant peak.

-

-

Workup and Isolation: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with saturated aqueous NH₄Cl, followed by brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Causality: NH₄Cl neutralizes the alkaline K₂CO₃, preventing base-catalyzed aldol condensations of the highly reactive product aldehyde during concentration.

-

-

Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Downstream Applications in Drug Discovery

The true value of 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde lies in its formyl (aldehyde) handle. It serves as a divergent branching point for synthesizing diverse pharmacophores.

Fig 2: Divergent downstream functionalization pathways utilizing the aldehyde handle.

Self-Validating Experimental Protocol: Reductive Amination

The most frequent application of this building block is the generation of basic amine pharmacophores via reductive amination.

Reagents Required:

-

4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde (1.0 equiv)

-

Primary or Secondary Amine (1.1 equiv)

-

Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

-

Imine Formation: Dissolve the aldehyde and the amine in anhydrous DCE. Stir at room temperature for 2 hours.

-

Causality: Allowing the imine to pre-form before adding the reducing agent prevents the premature, direct reduction of the aldehyde into a primary alcohol byproduct. The 3-fluoro group on the aromatic ring withdraws electron density, making the carbonyl carbon highly electrophilic and accelerating imine formation.

-

In-Process Validation: Analyze an aliquot via FT-IR or TLC. Validation is achieved when the aldehyde C=O stretch (~1700 cm⁻¹) disappears and the imine C=N stretch (~1650 cm⁻¹) appears.

-

-

Selective Reduction: Add NaBH(OAc)₃ portion-wise to the reaction mixture. Stir for an additional 4–6 hours at room temperature.

-

Causality: NaBH(OAc)₃ is a mild, chemo-selective reducing agent. Unlike NaBH₄, it will selectively reduce the protonated imine/iminium ion without reducing unreacted aldehyde, ensuring maximum yield and purity of the target benzylamine.

-

In-Process Validation: LC-MS analysis of the crude mixture should reveal the mass of the desired amine product with no trace of the starting aldehyde mass.

-

-

Quench and Extraction: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

References

-

Nordmann Japan Ltd. "Chemical products". Chem-eData. Available at:[Link]

-

ResearchGate. "Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids". iScience. Available at:[Link]

Sources

- 1. 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde CAS#: 1520522-88-6 [m.chemicalbook.com]

- 2. 1520522-88-6|2,2',6'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde|BLD Pharm [bldpharm.com]

- 3. 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde | 1520522-88-6 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Nordmann Japan Ltd. | Chemical products | Chemical e-edata Search [en.chem-edata.com]

A Technical Guide to 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde: Physicochemical Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary & Structural Significance

In modern structure-based drug design (SBDD), the strategic incorporation of fluorine atoms into biaryl scaffolds is a proven tactic to modulate physicochemical properties, improve metabolic stability, and enhance protein-ligand binding affinities. 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde (CAS: 1520522-88-6)[1] is a highly specialized building block that exemplifies this approach.

The tri-fluoro substitution pattern (a 2,6-difluoro ring coupled to a 3-fluoro ring) creates a unique steric and electronic environment. The ortho-fluorine atoms induce a significant torsional strain, effectively locking the dihedral angle between the two phenyl rings. This conformational restriction reduces entropic penalties upon target binding. Furthermore, the electron-withdrawing nature of the fluorine atoms lowers the HOMO/LUMO energy levels of the aromatic system, shielding the scaffold from cytochrome P450-mediated oxidative metabolism. The pendant aldehyde group serves as a versatile synthetic handle for downstream functionalization, making this compound an invaluable intermediate for complex Active Pharmaceutical Ingredients (APIs).

Physicochemical Properties

Accurate physicochemical data is critical for predicting solubility, reactivity, and downstream purification strategies[1, 2]. The core quantitative properties of 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde are summarized in Table 1.

Table 1: Physicochemical and Structural Data

| Property | Value |

| Chemical Name | 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde |

| Synonym | 2,2',6'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde |

| CAS Registry Number | 1520522-88-6 |

| Molecular Formula | C₁₃H₇F₃O |

| Molecular Weight | 236.19 g/mol |

| Density (Predicted) | 1.319 ± 0.06 g/cm³ |

| Boiling Point (Predicted) | 295.5 ± 40.0 °C |

| SMILES String | O=CC1=CC=C(C2=C(F)C=CC=C2F)C(F)=C1 |

| Standard Purity | ≥95% (HPLC/NMR) |

Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling

The most robust and scalable method for synthesizing fluorinated biaryls is the palladium-catalyzed Suzuki-Miyaura cross-coupling [3]. For this specific scaffold, the coupling of 4-bromo-3-fluorobenzaldehyde with (2,6-difluorophenyl)boronic acid is the preferred route.

Mechanistic Rationale

In the synthesis of sterically encumbered, electron-deficient biaryls, the choice of the catalytic system is paramount. We employ Pd(dppf)Cl₂ as the precatalyst. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a wide bite angle (approx. 99°). This steric bulk forcibly brings the two transmetalated aryl groups closer together, accelerating the reductive elimination step—which is often the rate-limiting bottleneck when coupling ortho-fluorinated systems [4].

Fig 1: Suzuki-Miyaura catalytic cycle for the synthesis of the fluorinated biaryl scaffold.

Self-Validating Experimental Protocol

This protocol is designed with built-in In-Process Controls (IPCs) to ensure high yield and reproducibility.

Reagents:

-

4-bromo-3-fluorobenzaldehyde (1.0 equiv, 10 mmol)

-

(2,6-difluorophenyl)boronic acid (1.2 equiv, 12 mmol)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.5 mmol)

-

K₂CO₃ (3.0 equiv, 30 mmol)

-

Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 50 mL)

Step-by-Step Methodology:

-

Preparation & Base Activation: In a flame-dried Schlenk flask, combine the aryl bromide, boronic acid, and K₂CO₃. Add the 1,4-Dioxane/H₂O solvent mixture.

-

Causality: The inclusion of water is non-negotiable. Water hydrolyzes the boronic acid into an anionic boronate complex [R−B(OH)3]− , which is the actual active species required for transmetalation onto the Pd(II) center [4].

-

-

Deoxygenation: Sparge the biphasic mixture with Argon gas for 15 minutes while stirring vigorously.

-

Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species into inactive Pd(II) oxides, permanently stalling the catalytic cycle.

-

-

Catalyst Addition & Heating: Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst under a positive stream of Argon. Seal the flask and heat to 90 °C.

-

Validation Check: Within 30 minutes, the solution should transition from a reddish-orange suspension to a dark, homogeneous amber. The appearance of a fine black precipitate (palladium black) indicates premature catalyst decomposition and oxygen contamination.

-

-

Reaction Monitoring: Maintain heating and stirring for 12 hours.

-

Validation Check: Pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the peak corresponding to the starting bromide completely disappears, and the target mass ( m/z 237.0 [M+H]+ ) dominates the chromatogram.

-

-

Workup & Purification: Cool the mixture to room temperature. Dilute with Ethyl Acetate (100 mL) and wash sequentially with distilled water (2 x 50 mL) and saturated brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

-

Causality: The basic aqueous washes are critical for removing inorganic salts and residual, highly polar boronic acid byproducts, preventing streaking on the silica column.

-

Downstream Functionalization

The true value of 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde lies in its highly reactive formyl group. It serves as a central hub for generating diverse libraries of drug-like molecules.

Fig 2: Downstream functionalization pathways of the versatile aldehyde moiety.

-

Reductive Amination: Treatment with primary or secondary amines in the presence of sodium triacetoxyborohydride ( NaBH(OAc)3 ) yields bulky, lipophilic benzylamines. This is a standard maneuver for introducing basic centers capable of forming salt bridges with target proteins.

-

Wittig Olefination: Reaction with phosphonium ylides converts the aldehyde into substituted styrenes, which can be further reduced or utilized in ring-closing metathesis.

-

Pinnick Oxidation: Mild oxidation using sodium chlorite ( NaClO2 ) yields the corresponding carboxylic acid, a prime candidate for amide coupling with complex amine fragments.

Conclusion

4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde is a premier scaffold for the development of conformationally restricted, metabolically stable biaryl therapeutics. By leveraging robust, self-validating Suzuki-Miyaura coupling protocols, researchers can efficiently synthesize this core and utilize its aldehyde functionality to explore vast chemical space in drug discovery campaigns.

References

-

MDPI. "Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives." Source: mdpi.com. URL: [Link]

-

ACS Publications. "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." Source: acs.org. URL: [Link]

Reactivity Dynamics of the Aldehyde Functional Group in Polyfluorinated Aromatic Compounds: A Technical Whitepaper

Executive Summary

Polyfluorinated aromatic aldehydes, such as pentafluorobenzaldehyde (PFBA) and its halogenated derivatives, represent a highly versatile class of building blocks in advanced organic synthesis, materials science, and drug development. The unique reactivity of these compounds stems from an electronic dichotomy: the highly electrophilic nature of the formyl carbon competes and cooperates with the extreme electron deficiency of the polyfluorinated aromatic ring.

This whitepaper provides an in-depth technical analysis of the reactivity of the aldehyde functional group in polyfluorinated systems. By exploring the delicate balance between Nucleophilic Aromatic Substitution (SNAr) and nucleophilic addition to the carbonyl, we provide researchers with the mechanistic insights and self-validating protocols necessary to harness these compounds for the synthesis of complex therapeutics, including multifunctionalized tetrapyrroles for Photodynamic Therapy (PDT).

The Electronic Dichotomy: SNAr vs. Carbonyl Addition

The reactivity of polyfluorinated benzaldehydes is governed by the profound electron-withdrawing effects of both the multiple fluorine atoms and the formyl group. Fluorine is the ultimate leaving group in SNAr reactions due to its high electronegativity, which stabilizes the anionic Meisenheimer transition state.

When a polyfluorinated benzaldehyde is exposed to a nucleophile, two primary reaction pathways emerge:

-

Direct SNAr : The nucleophile attacks the aromatic ring directly. The formyl group strongly activates the ortho and para positions. In completely fluorinated systems like PFBA, the para-fluorine is typically the most thermodynamically favored site for displacement due to minimal steric hindrance and optimal resonance stabilization.

-

Carbonyl Addition : The nucleophile attacks the formyl carbon, leading to the formation of a tetrahedral intermediate (e.g., a hemiacetal when reacting with alcohols/alkoxides, or an imine with amines).

Historically, these competing pathways were viewed as a synthetic nuisance. However, recent quantum mechanical (QM) analyses and empirical studies have demonstrated that carbonyl addition can actually act as a directing mechanism for highly regioselective SNAr reactions.

Bifurcated reaction pathways of polyfluorinated benzaldehydes under nucleophilic attack.

Mechanistic Deep Dive: Hemiacetal-Directed Regioselectivity

A fascinating manifestation of the aldehyde group's reactivity is its ability to direct SNAr regioselectivity via a transient addition intermediate. A landmark study on 2,3,6-trifluoro-4-bromobenzaldehyde demonstrated that reaction with sodium methoxide exclusively yields the ortho (C2) displacement product, despite the presence of multiple labile halogens 1.

The Causality of Selectivity: Why does the reaction bypass the expected para-bromo or alternate ortho-fluoro displacement? QM calculations reveal that the reaction does not proceed via direct SNAr. Instead, the methoxide first undergoes nucleophilic addition to the highly electrophilic aldehyde, forming a sodium hemiacetal salt.

-

Transition State Stabilization: Methanol solvent molecules integrate into the transition state, creating a hydrogen-bonded network that specifically lowers the activation energy for nucleophilic attack at the adjacent C2 position (calculated at 21.45 kcal/mol) 1.

-

LUMO Accessibility: The Lowest Unoccupied Molecular Orbital (LUMO) lobe at C2 is sterically and electronically more accessible than C6 when the hemiacetal is formed. Upon aqueous workup, the hemiacetal hydrolyzes back to the aldehyde, masking the complex directing mechanism that occurred during the reaction.

Synthetic Applications in Drug Development (PDT & Porphyrins)

In the realm of drug development, particularly for Photodynamic Therapy (PDT), the dual reactivity of PFBA is exploited sequentially. The aldehyde group is first utilized for its condensation properties, followed by the exploitation of the polyfluorinated ring for late-stage functionalization.

By reacting PFBA with dipyrromethanes (DPM) under Lewis acid catalysis, researchers can synthesize trans-A2B2-porphyrins and BODIPY derivatives bearing pentafluorophenyl (PFP) substituents 2. Once the macrocycle is formed, the para-fluorine atom of the PFP group becomes highly activated and undergoes regiospecific SNAr with amines, alcohols, or thiols. This allows for the precise tuning of the chromophore's aqueous solubility and biological targeting capabilities without degrading the sensitive porphyrin core [[3]]().

Workflow for synthesizing multifunctionalized tetrapyrroles via PFBA condensation and SNAr.

Quantitative Reactivity Profiles

The table below summarizes the reactivity profiles of polyfluorinated benzaldehydes based on the chosen nucleophile and reaction conditions, highlighting the shift in regioselectivity.

| Substrate | Nucleophile / Reagent | Primary Reaction Pathway | Regioselectivity | Typical Yield | Ref |

| 2,3,6-trifluoro-4-bromobenzaldehyde | NaOMe / MeOH (65 °C) | Hemiacetal-directed SNAr | Ortho (C2-F displacement) | >90% | 1 |

| Pentafluorobenzaldehyde (PFBA) | Dipyrromethane / BF3·OEt2 | Carbonyl Condensation | Formyl Carbon | 30–45% | 2 |

| PFP-substituted Porphyrin | Primary Amines / DMSO | Direct SNAr | Para (C4-F of PFP group) | 75–85% | 3 |

| Aryl Aldehydes + Perfluoroarenes | N-Heterocyclic Carbenes (NHC) | Umpolung SNAr | Carbonyl Carbon to Arene | up to 95% | 4 |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality principles and in-process analytical checkpoints.

Protocol A: Hemiacetal-Directed Regioselective Ortho-SNAr

Objective: Displace the C2-fluorine of 2,3,6-trifluoro-4-bromobenzaldehyde selectively over the C4-bromine.

-

Preparation: Dissolve 1.0 eq of 2,3,6-trifluoro-4-bromobenzaldehyde in anhydrous methanol (0.2 M). Causality: Methanol is strictly required as it actively participates in the transition state to stabilize the hemiacetal intermediate.

-

Nucleophile Addition: Cool the solution to 0 °C. Dropwise, add 1.1 eq of a 25% NaOMe/MeOH solution. Stir for 15 minutes, then elevate the temperature to 65 °C for 12 hours. Causality: The 65 °C heating is mandatory to overcome the specific 21.45 kcal/mol activation barrier required for the Meisenheimer complex formation at the C2 position.

-

In-Process Validation (4 Hours): Pull a 0.1 mL aliquot, quench with D2O, extract with CDCl3, and analyze via 19F NMR. Validation Check: The disappearance of the specific ortho-fluorine signal (typically ~δ -112 ppm) and the retention of the meta-fluorine signals confirms the regioselectivity is on track. If multiple fluorine environments are disappearing, the temperature is too high, leading to unselective direct SNAr.

-

Workup: Cool to room temperature, quench with 1M HCl to pH 5, and extract with EtOAc. Causality: The acidic aqueous workup is required to hydrolyze the stable hemiacetal intermediate back into the free aldehyde.

Protocol B: Sequential Condensation and Para-SNAr for Porphyrin Functionalization

Objective: Synthesize a functionalized trans-A2B2-porphyrin using PFBA.

-

Macrocycle Condensation: In a light-shielded flask, dissolve PFBA (2.0 eq) and dipyrromethane (2.0 eq) in anhydrous CH2Cl2. Add BF3·OEt2 (0.1 eq) and stir at room temperature for 3 hours. Causality: The Lewis acid specifically activates the highly electrophilic carbonyl oxygen of PFBA, facilitating electrophilic aromatic substitution on the pyrrole rings without triggering premature SNAr on the PFP ring.

-

Oxidation: Add DDQ (1.5 eq) and stir for 1 hour to aromatize the porphyrinogen into the PFP-porphyrin. Purify via basic alumina chromatography.

-

Regiospecific SNAr: Dissolve the isolated PFP-porphyrin in DMSO. Add an excess of the desired primary amine (e.g., propargylamine) and stir at 50 °C for 6 hours. Causality: The porphyrin macrocycle sterically shields the ortho/meta fluorines, while the para-fluorine remains highly exposed and electronically activated, ensuring exclusive para-substitution.

-

Final Validation: Monitor via UV-Vis and 19F NMR. Validation Check: The UV-Vis Soret band (~415 nm) must remain sharp, confirming the macrocycle survived the basic conditions. In the 19F NMR spectrum, the characteristic para-fluorine triplet (δ -152 ppm) must completely disappear, leaving only the ortho and meta signals, validating complete and regiospecific functionalization.

References

- Highly Regioselective Snar of a Polyhalogenated Benzaldehyde Source: WuXi Biology URL

- FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones Source: Organic Letters - ACS Publications URL

- Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy Source: PubMed URL

- Nucleophilic Substitution on (Pentafluorophenyl)

Sources

- 1. wuxibiology.com [wuxibiology.com]

- 2. Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

Modulating Carbonyl Reactivity: The Electronic Effects of Fluorine Substituents on Benzaldehyde Chemistry

Executive Summary

The introduction of a fluorine atom onto an aromatic ring is a cornerstone strategy in modern synthetic and medicinal chemistry. When applied to benzaldehyde, fluorine substitution fundamentally alters the physicochemical properties and reactivity of the formyl group. Unlike other halogens, fluorine possesses a unique dual-character: it is the most electronegative element in the periodic table, exerting a powerful electron-withdrawing inductive effect (-I), yet its small size and non-bonding lone pairs allow for effective orbital overlap with the aromatic π -system, resulting in an electron-donating resonance effect (+R or +M)[1].

This technical guide provides an in-depth analysis of how the regiochemistry of fluorine substitution (ortho, meta, or para) dictates the electrophilicity, hydration propensity, and nucleophilic addition kinetics of benzaldehyde derivatives.

Mechanistic Foundations: The Dichotomy of Inductive and Resonance Effects

The reactivity of the carbonyl carbon in benzaldehyde is strictly governed by its electrophilicity. Aldehydes are inherently more reactive toward nucleophiles than ketones due to reduced steric hindrance and the presence of only one electron-donating alkyl/aryl group[2],[3]. Fluorine substitution perturbs this baseline electrophilicity through highly position-dependent mechanisms.

The Meta Position: Unmitigated Electron Withdrawal

In meta-fluorobenzaldehyde, the fluorine atom is electronically isolated from the carbonyl group in terms of resonance. The +R effect cannot delocalize electron density onto the carbonyl carbon. Consequently, the purely electron-withdrawing inductive effect (-I) dominates[1]. This creates a highly electron-deficient carbonyl carbon, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy and maximizing susceptibility to nucleophilic attack.

The Para Position: Competing Electronic Forces

In para-fluorobenzaldehyde, the -I effect pulls electron density away from the ring through the σ -framework. However, the +R effect simultaneously donates electron density through the π -framework directly to the para position, partially offsetting the inductive withdrawal[1]. This competition results in a net electronic effect that is only marginally more electron-withdrawing than an unsubstituted hydrogen atom.

The Ortho Position: Proximity and Field Effects

Ortho-fluorobenzaldehyde presents the most complex microenvironment. While it experiences both -I and +R effects, the extreme proximity of the highly electronegative fluorine atom to the carbonyl group introduces strong through-space field effects and dipole-dipole repulsions[1]. Furthermore, steric hindrance, though minimal for fluorine compared to heavier halogens, can still influence the trajectory of incoming bulky nucleophiles.

Mechanistic divergence of fluorine's electronic effects based on regiochemistry.

Quantitative Structure-Activity Relationships

The empirical quantification of these electronic effects is best captured by Hammett substituent constants ( σ ). A positive σ value indicates a net electron-withdrawing effect, while a negative value indicates electron donation[4],[5]. Furthermore, the hydration equilibrium constant ( Khyd ) serves as a direct thermodynamic probe for carbonyl electrophilicity; more electrophilic carbonyls exhibit a greater thermodynamic driving force to form the gem-diol hydrate in aqueous media[6],[7].

Table 1: Physicochemical Parameters of Fluorobenzaldehydes

| Compound | Hammett Constant ( σ )[4] | Dominant Electronic Effect | Relative Electrophilicity | Hydration Propensity ( Khyd Trend) |

| Benzaldehyde | 0.00 (Baseline) | None | Baseline | Low |

| 2-Fluorobenzaldehyde | N/A (Ortho effect) | -I > +R (Field/Proximity) | High | Moderate-High |

| 3-Fluorobenzaldehyde | +0.34 ( σm ) | Pure -I | Highest | High |

| 4-Fluorobenzaldehyde | +0.06 ( σp ) | Competing -I ≈ +R | Moderate | Low-Moderate |

Note: The highly positive σm value (+0.34) confirms that the meta-position exerts the strongest net electron withdrawal, directly translating to the highest electrophilicity among the isomers.

Experimental Methodologies

To rigorously evaluate the impact of fluorine substitution on benzaldehyde chemistry, researchers must employ self-validating experimental workflows. The following protocols are designed to ensure data integrity by embedding internal controls and utilizing orthogonal analytical techniques.

Protocol A: Kinetic Profiling of Nucleophilic Addition (Hydride Reduction)

Objective: Determine the relative second-order rate constants ( k2 ) for the reduction of fluorobenzaldehyde isomers using sodium borohydride ( NaBH4 ). Causality & Design Choice: NaBH4 is selected as a standard, measurable nucleophile. To make the system self-validating, a non-reactive internal standard (4-fluorotoluene) is included. This ensures that any variations in 19F NMR integration are normalized against a stable baseline, eliminating errors from solvent evaporation or instrument shimming fluctuations[8].

Step-by-Step Procedure:

-

Solution Preparation: Prepare a 0.1 M solution of the target fluorobenzaldehyde in anhydrous methanol. Add exactly 0.05 M of 4-fluorotoluene as the internal standard.

-

Temperature Control: Equilibrate the reaction vessel in a cryocooler at precisely 0.0 °C to slow the reaction kinetics to a measurable timescale.

-

Nucleophile Introduction: Rapidly inject a standardized 0.05 M solution of NaBH4 in methanol (pre-chilled to 0.0 °C) under vigorous magnetic stirring.

-

Time-Course Sampling: At precise intervals (e.g., 10, 30, 60, 120, 300 seconds), withdraw 100 μ L aliquots.

-

Quenching (Critical Step): Immediately inject each aliquot into a vial containing 500 μ L of cold saturated aqueous NH4Cl . Causality: The mildly acidic NH4Cl instantly destroys unreacted NaBH4 , freezing the kinetic snapshot and preventing further reduction during analysis.

-

Extraction & Analysis: Extract the quenched mixture with 500 μ L of CDCl3 . Analyze the organic layer via 19F NMR.

-

Data Processing: Integrate the starting material peak (e.g., ~ -105 ppm for 4-fluorobenzaldehyde) and the resulting benzyl alcohol product peak, normalizing against the 4-fluorotoluene standard (-118 ppm). Plot ln([Aldehyde]t/[Aldehyde]0) vs. time to extract the pseudo-first-order rate constant, then derive k2 .

Standardized workflow for kinetic profiling of nucleophilic addition to fluorobenzaldehydes.

Protocol B: Thermodynamic Determination of Hydration Constants ( Khyd )

Objective: Quantify the equilibrium constant for the formation of gem-diols in aqueous media. Causality & Design Choice: Aldehyde hydration is an equilibrium process. Using a 50:50 D2O / H2O mixture allows for sufficient aqueous concentration to drive hydration while providing the necessary deuterium lock for NMR spectroscopy. Measuring across multiple temperatures allows for a van 't Hoff analysis, validating that the observed shift is a true thermodynamic equilibrium[6].

Step-by-Step Procedure:

-

Sample Preparation: Dissolve 10 mg of the fluorobenzaldehyde in 0.6 mL of a 50:50 D2O / H2O mixture directly in an NMR tube. (A co-solvent like 5% DMSO- d6 may be added if solubility is poor).

-

Equilibration: Seal the tube and incubate at 25.0 °C for 24 hours to ensure complete thermodynamic equilibrium is reached.

-

NMR Acquisition: Acquire quantitative 1H and 19F NMR spectra. Ensure the relaxation delay ( D1 ) is set to at least 5×T1 (typically >10 seconds) to ensure accurate integration of both species[9].

-

Quantification: In the 1H NMR, integrate the sharp formyl proton singlet (~9.9 - 10.5 ppm) against the gem-diol methine proton (~5.5 - 6.0 ppm)[9]. Cross-validate this ratio using the distinct 19F signals of the aldehyde and the hydrate.

-

Calculation: Calculate Khyd=[Hydrate]/[Aldehyde] .

-

Thermodynamic Validation: Repeat the measurement at 15 °C, 35 °C, and 45 °C. Plot ln(Khyd) vs. 1/T to extract ΔH and ΔS , proving the thermodynamic nature of the measurement.

Implications in Drug Development

Understanding the electronic nuances of fluorobenzaldehydes is critical for medicinal chemists. Fluorine is frequently utilized as a bioisostere for hydrogen to block metabolic oxidation sites (e.g., CYP450 metabolism). However, when positioned near a reactive electrophile like a carbonyl (or a subsequent derivative like an imine or alcohol), the regiochemistry of the fluorine dictates the molecule's overall stability.

For instance, utilizing a meta-fluoro substituent will drastically lower the pKa of an adjacent alcohol (formed post-reduction) or increase the susceptibility of an imine to hydrolysis compared to a para-fluoro substituent. This allows drug development professionals to precisely tune the lipophilicity ( logD ), metabolic half-life, and target binding affinity of the active pharmaceutical ingredient.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. forum.prutor.ai [forum.prutor.ai]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. global.oup.com [global.oup.com]

- 5. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

Methodological & Application

Synthesis protocol for 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde

An Application Note for the Synthesis of 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde via Suzuki-Miyaura Cross-Coupling

Introduction

4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde is a highly functionalized biaryl aldehyde, a structural motif of significant interest in the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of multiple fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a valuable building block for medicinal chemistry. The synthesis of such unsymmetrical biaryls is efficiently achieved through palladium-catalyzed cross-coupling reactions.[1]

This document provides a detailed protocol for the synthesis of 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde using the Suzuki-Miyaura cross-coupling reaction. This method is renowned for its mild reaction conditions, tolerance of a wide array of functional groups, and the general commercial availability and stability of its organoboron reagents.[1][2] The protocol outlines the coupling of 4-bromo-3-fluorobenzaldehyde with (2,6-difluorophenyl)boronic acid, catalyzed by a palladium(0) complex.

Reaction Scheme

The overall transformation is depicted below:

Figure 1: Suzuki-Miyaura cross-coupling reaction for the synthesis of 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.[3] The cycle consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromo-3-fluorobenzaldehyde), inserting itself into the carbon-bromine bond. This forms a new Pd(II) intermediate.[3]

-

Transmetalation: The organoboron reagent ((2,6-difluorophenyl)boronic acid), activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide. This is often the rate-determining step. The base is critical for facilitating this transfer.[2][4]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][3]

Quantitative Data Summary

The following table outlines the reagents, molecular weights, and quantities required for a representative 1.0 mmol scale reaction.

| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |

| 4-Bromo-3-fluorobenzaldehyde | C₇H₄BrFO | 203.01 | 1.0 | 1.0 | 203 mg |

| (2,6-Difluorophenyl)boronic acid | C₆H₅BF₂O₂ | 157.91 | 1.2 | 1.2 | 189 mg |

| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 0.02 | 0.02 | 4.5 mg |

| SPhos | C₂₇H₃₃O₂P | 410.52 | 0.04 | 0.04 | 16.4 mg |

| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 2.0 | 2.0 | 425 mg |

| Toluene | C₇H₈ | 92.14 | - | - | 5.0 mL |

| Water (degassed) | H₂O | 18.02 | - | - | 0.5 mL |

Detailed Experimental Protocol

This protocol is a robust starting point; optimization may be required depending on the purity of reagents and specific laboratory conditions.[5]

Materials & Equipment:

-

50 mL Schlenk flask or oven-dried round-bottom flask

-

Magnetic stir bar and stirrer/hotplate

-

Condenser

-

Inert atmosphere line (Nitrogen or Argon) with bubbler

-

Syringes and needles for solvent transfer

-

Standard laboratory glassware for work-up (separatory funnel, beakers, flasks)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

Place a magnetic stir bar in a 50 mL Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (Nitrogen or Argon).

-

To the flask, add 4-bromo-3-fluorobenzaldehyde (203 mg, 1.0 mmol), (2,6-difluorophenyl)boronic acid (189 mg, 1.2 mmol), potassium phosphate (425 mg, 2.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).[5]

-

Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

-

Solvent Addition and Reaction:

-

Add degassed toluene (5.0 mL) and degassed water (0.5 mL) to the flask via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-18 hours).

-

-

Work-up and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers and wash with saturated brine solution (20 mL).

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[6]

-

-

Purification:

-

The resulting crude residue should be purified by flash column chromatography on silica gel.

-

A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde as a solid or oil.

-

Synthesis Workflow Visualization

The following diagram illustrates the key stages of the synthesis process.

Characterization

The identity and purity of the final product, 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde, should be confirmed using standard analytical techniques:

-

¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and the successful formation of the biaryl bond.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.[7]

-

Infrared (IR) Spectroscopy: To identify the characteristic aldehyde carbonyl stretch.

References

- Vertex AI Search. (2026, February 28).

- Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.

- Chemistry LibreTexts. (2023, August 8). 12.

- DSpace@MIT.

- Slideshare. Pd catalyzed C-C Coupling reactions- a short introduction (Nobel Prize 2010).

- ResearchGate. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.

- ACS Publications. (2020, October 27). Synthesis of Biaryls via Decarbonylative Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling of Aryl Anhydrides. The Journal of Organic Chemistry.

- ResearchGate. (2025, August 3).

- PMC. (2022, January 4).

- BenchChem.

- Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.

- BenchChem. 4-Fluorobenzaldehyde-2,3,5,6-D4 chemical properties.

- ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O.

- Wikipedia. Fluorobenzaldehyde.

- Synlett.

- PrepChem.com.

- Google Patents. US4845304A - Process for producing fluorobenzaldehydes.

- PMC. Syntheses of meta-[18F]Fluorobenzaldehyde and meta-[18F]Fluorobenzylbromide from Phenyl(3-Formylphenyl) Iodonium Salt Precursors.

- Sigma-Aldrich. 4-Chloro-2,6-difluorobenzaldehyde 97 252004-45-8.

- Malaysian Journal of Chemistry. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.

- Sigma-Aldrich. 3-Fluorobenzaldehyde 97 456-48-4.

- CDH Fine Chemical.

- CymitQuimica. CAS 459-57-4: 4-Fluorobenzaldehyde.

- PMC - NIH. Organoborane coupling reactions (Suzuki coupling).

- Bentham Open. (2008, May 1). Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions.

- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone.

- PMC. A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges.

- Google Patents.

Sources

- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Advanced Purification Protocols for 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde

Context and Synthetic Challenges

Fluorine introduction is a cornerstone operation in modern drug development, utilized to systematically modulate lipophilicity, metabolic stability, and target binding affinity[1]. 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde is a highly valuable trifluorinated biaryl intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs).

The synthesis of such complex biaryl systems overwhelmingly relies on palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[2]. While these couplings are robust, the resulting crude reaction mixtures are notoriously complex. They typically contain unreacted boronic acids, dehalogenated starting materials, and homocoupled biaryl byproducts[2]. Furthermore, the introduction of multiple fluorine atoms significantly alters the electronic and steric profile of the biaryl system[3]. In practice, this strong inductive effect often overrides the polarity of the aldehyde moiety, causing the target molecule to co-elute with non-carbonyl synthetic impurities during standard silica gel chromatography. Therefore, a multi-dimensional, chemoselective purification strategy is required.

Physicochemical Profiling

Understanding the physical parameters of the target molecule is critical for designing an orthogonal purification strategy. The predicted properties of 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde dictate our solvent choices and thermal limits[4].

| Property | Value |

| Chemical Name | 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde |

| CAS Number | 1520522-88-6 |

| Molecular Formula | C₁₃H₇F₃O |

| Molecular Weight | 236.19 g/mol |

| Density (Predicted) | 1.319 ± 0.06 g/cm³ |

| Boiling Point (Predicted) | 295.5 ± 40.0 °C |

Purification Strategy & Workflow

To achieve pharmaceutical-grade purity (>99.5%), we bypass standard polarity-based separation in the first step and instead exploit the chemoselectivity of the aldehyde moiety. The reaction of the bisulfite ion with aldehydes to form charged, water-soluble adducts is a highly effective method for isolating carbonyls from complex lipophilic mixtures[5]. Following this chemical filtration, an orthogonal silica gel polish and low-temperature crystallization are employed to remove trace degradants.

Fig 1. Chemoselective purification workflow for fluorinated biaryl aldehydes.

Experimental Protocols

Protocol 1: Chemoselective Bisulfite Extraction

-

Causality: The highly lipophilic nature of the trifluorinated biaryl system prevents efficient interaction with purely aqueous reagents. By dissolving the crude mixture in a water-miscible solvent (methanol or DMF), we ensure intimate contact between the bisulfite ion and the sterically accessible aldehyde, driving the formation of the α-hydroxy sulfonate adduct[5]. Non-carbonyl impurities (like Suzuki homocoupling products) remain uncharged and are partitioned into an immiscible organic solvent.

-

Self-Validation System: The extraction is self-validating. Before discarding the organic phase, a Thin-Layer Chromatography (TLC) check (Hexanes/EtOAc 8:2, UV 254 nm) must show the complete absence of the target aldehyde spot, confirming 100% conversion to the aqueous adduct.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 g of the crude Suzuki reaction mixture in 10 mL of Methanol (or DMF if solubility is poor).

-

Adduct Formation: Transfer to a separatory funnel and add 15 mL of freshly prepared, saturated aqueous sodium bisulfite (NaHSO₃). Shake vigorously for 3-5 minutes. A white precipitate (the adduct) may begin to form at the interface.

-

Phase Separation: Add 25 mL of deionized water to fully solubilize the adduct, followed by 25 mL of 10% Ethyl Acetate in Hexanes. Shake vigorously and allow the layers to separate.

-

Validation: Spot the top organic layer on a TLC plate. If the aldehyde is absent, discard the organic layer (contains biaryl impurities). Retain the bottom aqueous layer.

-

Regeneration: Transfer the aqueous layer to a clean flask. Add 30 mL of Ethyl Acetate. While stirring vigorously, add 50% NaOH dropwise until the aqueous layer reaches a stable pH of 12 (verify with pH paper)[5].

-

Extraction: Transfer back to the separatory funnel, separate the layers, and extract the aqueous phase with an additional 20 mL of Ethyl Acetate. Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Protocol 2: Orthogonal Polish via Flash Chromatography

-

Causality: While bisulfite extraction is highly specific, the high-pH regeneration step can occasionally lead to trace degradation or epimerization. Furthermore, the strong electron-withdrawing nature of the three fluorine atoms decreases the basicity of the aromatic system, altering its interaction with the acidic silanol groups of the silica gel. A mild gradient elution ensures the removal of these trace polar impurities.

-

Self-Validation System: Fractions are validated via LC-MS to ensure the mass matches the target (m/z 237.0 [M+H]⁺) and purity exceeds 98% before proceeding to crystallization.

Step-by-Step Methodology:

-

Column Preparation: Pre-equilibrate a silica gel column (20 g silica per 1 g of enriched aldehyde) with 100% Heptane.

-

Loading: Dry-load the concentrated aldehyde from Protocol 1 onto a small amount of silica gel and apply to the top of the column.

-

Elution: Run a shallow gradient from 100% Heptane to 15% Ethyl Acetate in Heptane. The fluorinated aldehyde will elute earlier than non-fluorinated analogs due to the decreased hydrogen-bonding capacity of the fluorinated rings.

-

Collection: Combine fractions containing the pure product (identified via TLC, Rf ~0.4 in 9:1 Heptane/EtOAc) and concentrate under reduced pressure to yield a pale yellow oil or semi-solid.

Protocol 3: Low-Temperature Crystallization (Final Polish)

-

Causality: To achieve >99.5% pharmaceutical-grade purity and remove trace residual solvents (e.g., EtOAc, Heptane) trapped in the crystal lattice, a solvent/anti-solvent low-temperature crystallization is employed.

-

Self-Validation System: The final product is validated via Quantitative NMR (qNMR) using an internal standard to confirm absolute weight-percent purity and the complete absence of solvent peaks.

Step-by-Step Methodology:

-

Dissolution: Dissolve the concentrated aldehyde in a minimal volume of warm Methyl tert-butyl ether (MTBE) (approx. 2 mL/g).

-

Anti-Solvent Addition: Slowly add cold Heptane dropwise while stirring until the solution becomes slightly turbid (the cloud point).

-

Crystallization: Remove from stirring and place the flask in a 4 °C refrigerator for 12 hours to allow slow, highly ordered crystal growth.

-

Isolation: Filter the resulting crystals through a chilled Büchner funnel, wash with 2 mL of ice-cold Heptane, and dry under high vacuum (<0.1 mbar) for 6 hours.

References

- 4-(2,6-Difluorophenyl)

- Source: nih.

- A Technical Guide to Fluorinated Biaryl Compounds ...

- Source: acs.

- Source: acs.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde CAS#: 1520522-88-6 [m.chemicalbook.com]

- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR analysis of 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde

An Application Note on the High-Resolution 1H NMR Analysis of 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde

Abstract

This application note provides a comprehensive guide and a detailed protocol for the acquisition and interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde. This compound, a key building block in medicinal chemistry and materials science, presents a unique analytical challenge due to complex spin-spin couplings between protons (1H) and fluorine (19F) nuclei across multiple bonds. This guide emphasizes the causality behind experimental choices, from sample preparation to data processing, to ensure the generation of a high-fidelity spectrum. We will delve into the interpretation of intricate splitting patterns arising from both through-bond and potential through-space H-F couplings, providing researchers with the tools to confidently elucidate the structure and purity of this and structurally related polyfluorinated biaryl compounds.

Principle and Objectives

The structural elucidation of polyfluorinated organic molecules by 1H NMR spectroscopy requires a nuanced approach. The presence of spin-active 19F nuclei (I=½, 100% natural abundance) introduces heteronuclear J-coupling, which splits proton signals in addition to the conventional homonuclear H-H couplings.[1][2] The magnitude of these H-F coupling constants (nJHF) is dependent on the number of intervening bonds (n) and the spatial orientation of the coupled nuclei.

The primary objectives of this protocol are:

-

To establish a robust methodology for preparing a high-quality NMR sample of 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde suitable for high-resolution analysis.

-

To define optimal NMR acquisition parameters to resolve complex multiplets and obtain a spectrum with a high signal-to-noise ratio.

-

To provide a detailed framework for the interpretation of the 1H NMR spectrum, including the assignment of all proton resonances and the analysis of H-H and H-F coupling constants.

-

To discuss the potential for long-range and through-space H-F couplings that can provide deeper conformational insights.[3][4]

Molecular Structure and Proton Numbering:

For clarity throughout this note, the protons of 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde are numbered as follows:

Detailed Experimental Protocol

This protocol is designed for a standard 400 MHz (or higher) NMR spectrometer.

Sample Preparation

The quality of the NMR spectrum is fundamentally dependent on the quality of the sample. Following a meticulous sample preparation procedure is critical for achieving high-resolution data.

Materials:

-

4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde (5-10 mg)

-

Deuterated chloroform (CDCl3), 0.6-0.7 mL

-

High-quality 5 mm NMR tube (e.g., Wilmad-LabGlass 535-PP or equivalent)

-

Glass Pasteur pipette and bulb

-

Small plug of glass wool (do not use cotton)[5]

-

Clean, dry vial for dissolving the sample

Step-by-Step Procedure:

-

Weighing: Accurately weigh approximately 5-10 mg of the solid compound into a clean, dry vial. For a standard 1H NMR spectrum, this amount provides excellent signal-to-noise in a few minutes of acquisition time.[6][7]

-

Dissolution: Add ~0.7 mL of CDCl3 to the vial. Chloroform-d is a common first choice for many organic molecules due to its excellent solubilizing properties and relatively simple residual solvent signal.[8]

-

Mixing: Gently swirl the vial to ensure the sample is completely dissolved. Complete dissolution is crucial; suspended solid particles will severely degrade the magnetic field homogeneity, leading to broad spectral lines that cannot be corrected by shimming.[5][6]

-

Filtration: Tightly pack a small plug of glass wool into the neck of a Pasteur pipette.

-

Transfer: Using the pipette, filter the solution directly into the NMR tube. This step removes any microscopic particulate matter.[8] The final solvent height in the tube should be approximately 5 cm (0.7 mL).[9]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

NMR Data Acquisition Workflow

The following workflow outlines the key stages from sample insertion to data collection.

Caption: Experimental workflow for 1H NMR analysis.

Spectrometer Parameters

Optimal parameters are essential for resolving the fine structure of the coupled signals. The following settings are recommended for a 400 MHz instrument.

| Parameter | Recommended Value | Rationale |

| Pulse Angle (p1) | 30-45 degrees | A smaller flip angle allows for a shorter relaxation delay without saturating the spins, increasing throughput. |

| Acquisition Time (aq) | ≥ 3.0 s | Ensures sufficient data points are collected for the free induction decay (FID) to fully decay, resulting in sharp lines. |

| Relaxation Delay (d1) | 2.0 s | A delay of 2 seconds is generally sufficient for qualitative 1H NMR. For quantitative analysis, this should be increased to 5x the longest T1 value. |

| Number of Scans (ns) | 8-16 | Provides an excellent signal-to-noise ratio for a ~10 mg sample. |

| Spectral Width (sw) | 16 ppm (approx. 6400 Hz) | Covers the full range of expected proton chemical shifts, from aliphatic impurities to the aldehydic proton. |

| Receiver Gain (rg) | Auto-adjusted | The instrument automatically sets the gain to optimize signal detection without ADC overflow. |

Data Processing and Spectral Interpretation

Raw FID data should be processed using standard NMR software such as MestReNova, TopSpin, or ACD/Labs NMR Processor.[10][11][12][13] The typical processing sequence involves zero-filling, Fourier transformation, phase correction, and baseline correction. The spectrum should be referenced to the residual CDCl3 peak at δ 7.26 ppm.

Predicted 1H NMR Data

The chemical shifts and coupling patterns can be predicted based on the electronic environment and the influence of the fluorine substituents. The aldehyde proton is expected to be the most downfield signal, typically appearing between 9.5 and 10.5 ppm.[14][15] Protons on aromatic rings are generally found between 7.0 and 8.5 ppm.[16]

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Coupling to | nJHF (Hz) | nJHH (Hz) |

| H-1 (CHO) | ~10.2 | d | F-3 | 4JHF ≈ 2-3 | - |

| H-2 | ~7.8 | dd | H-5, F-3 | 5JHF ≈ 0-1 | 3JHH ≈ 8 |

| H-5 | ~7.6 | ddd | H-6, H-2, F-3 | 3JHF ≈ 6-8 | 4JHH ≈ 2, 3JHH ≈ 8 |

| H-6 | ~7.5 | t | H-5, F-2', F-6' | - | 3JHH ≈ 8 |

| H-4' | ~7.2 | tt | F-2', F-6', H-3', H-5' | 3JHF ≈ 8-10 | 3JHH ≈ 8 |

| H-3', H-5' | ~7.0 | t | F-2', F-6', H-4' | 4JHF ≈ 6-7 | 3JHH ≈ 8 |

Note: These are estimated values. Actual values may vary. The multiplicity of H-6 and H-3'/H-5' may appear as complex multiplets due to overlapping couplings of similar magnitude.

Detailed Interpretation

Aldehydic Region (δ ~10.2 ppm):

-

The H-1 proton is expected to be a sharp signal far downfield.

-

Its primary coupling will be to the fluorine at position 3 (a four-bond coupling, 4JHF). This should result in a clean doublet with a J-value of approximately 2-3 Hz.[17] A very weak coupling to H-2 might also be observable.

-

A fascinating aspect to consider is the potential for through-space coupling to one of the ortho-fluorines (F-2' or F-6') on the adjacent ring.[4] This would depend on the rotational conformation of the biaryl system and could lead to further fine splitting of the aldehyde signal.

Benzaldehyde Ring Protons (δ ~7.5 - 7.8 ppm):

-

H-2: This proton is ortho to the aldehyde group and meta to the fluorine. It will be coupled to H-5 (3JHH, ortho, ~8 Hz) and more weakly to F-3 (5JHF, ~0-1 Hz). The expected pattern is a doublet of doublets (dd), though the small H-F coupling may not be fully resolved.

-

H-5: This proton experiences coupling from H-6 (3JHH, ortho, ~8 Hz), H-2 (4JHH, para, ~2 Hz), and F-3 (3JHF, ortho, ~6-8 Hz). This will result in a complex doublet of doublet of doublets (ddd) pattern.

-

H-6: This proton is coupled to H-5 (3JHH, ortho, ~8 Hz). Due to its proximity to the other aromatic ring, it may also experience through-space coupling to the ortho-fluorines (F-2', F-6'), potentially appearing as a triplet or a more complex multiplet.

2,6-Difluorophenyl Ring Protons (δ ~7.0 - 7.2 ppm):

-

H-4': This proton is flanked by two meta-fluorines (F-2', F-6') and two ortho-protons (H-3', H-5'). It will be split into a triplet by the two equivalent fluorines (3JHF, ~8-10 Hz), and each of these lines will be further split into a triplet by the two equivalent protons (3JHH, ~8 Hz), resulting in a triplet of triplets (tt).

-

H-3' and H-5': These two protons are chemically equivalent. They will be split into a triplet by the two adjacent ortho- and para-fluorines (4JHF, ~6-7 Hz) and further split by H-4' (3JHH, ~8 Hz). The pattern will likely appear as a complex triplet or multiplet.

Caption: Key through-bond J-couplings in the molecule.

Conclusion

The is a powerful method for its structural verification and purity assessment. While the spectrum is complex, a systematic approach to acquisition and interpretation allows for the complete assignment of all proton signals. Understanding the principles of H-F coupling is paramount. The distinct patterns, particularly the triplet of triplets for H-4' and the downfield doublet for the aldehyde proton, serve as characteristic fingerprints for this class of compounds. This protocol provides a reliable framework for researchers working with polyfluorinated molecules, enabling them to extract maximal structural information from their NMR data.

References

-

Beilstein Journals. (n.d.). Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas MS spectra of isot - Supporting Information. Retrieved from [Link]

-

Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Dihydrogen contacts observed by through-space indirect NMR coupling. Retrieved from [Link]

-

ResearchGate. (2007, July 19). Coupling of Protons with Fluorine Page. Retrieved from [Link]

-

Georgia Institute of Technology. (n.d.). Recommended Software for NMR Data Process. Retrieved from [Link]

-

University of Delaware. (n.d.). NMR Data Processing Software. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

PubMed. (2012, January 16). Computational and experimental evidence of through-space NMR spectroscopic J coupling of hydrogen atoms. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Software | Processing, Prediction, and Assignment. Retrieved from [Link]

-

Bruker. (n.d.). TopSpin | NMR Data Analysis. Retrieved from [Link]

-

University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry. Retrieved from [Link]

-

Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

ACS Publications. (2014, June 16). Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 3-Fluorobenzaldehyde | C7H5FO | CID 68009. Retrieved from [Link]

-

ACS Publications. (2022, June 10). Distinguishing “Through-Space” from “Through-Bonds” Contribution in Indirect Nuclear Spin–Spin Coupling: General Approaches Applied to Complex JPP and JPSe Scalar Couplings. Journal of the American Chemical Society. Retrieved from [Link]

-

Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

PubChem. (n.d.). (2,6-Difluorophenyl)acetonitrile | C8H5F2N | CID 69559. Retrieved from [Link]

-

e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 4-Fluorobenzaldehyde | C7H5FO | CID 68023. Retrieved from [Link]

-

University of Washington. (n.d.). Fluorine NMR. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

-

PubChem - NIH. (n.d.). o-Fluorobenzaldehyde | C7H5FO | CID 67970. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-[4-(2,6-Difluorophenyl)phenyl]-1,3-difluoro-benzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Fluorobenzaldehyde - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

MDPI. (2020, May 31). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. biophysics.org [biophysics.org]

- 3. Dihydrogen contacts observed by through-space indirect NMR coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational and experimental evidence of through-space NMR spectroscopic J coupling of hydrogen atoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. How To [chem.rochester.edu]

- 9. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 10. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]

- 11. NMR Data Processing Software | UD NMR Center [sites.udel.edu]

- 12. acdlabs.com [acdlabs.com]

- 13. TopSpin | NMR Data Analysis | Bruker [bruker.com]

- 14. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. beilstein-journals.org [beilstein-journals.org]

Application Note: 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde in Advanced Pharmaceutical Synthesis

Strategic Utility of Trifluorinated Biaryl Aldehydes in Targeted Therapeutics

Executive Summary

The strategic incorporation of fluorine into organic scaffolds has revolutionized modern drug discovery, offering unparalleled control over molecular conformation, metabolic stability, and target affinity ()[1]. Among advanced building blocks, 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde (CAS: 1520522-88-6) stands out as a privileged precursor ()[2]. This highly specialized trifluorinated biaryl aldehyde is instrumental in the synthesis of targeted therapeutics, including kinase inhibitors and modulators for hyperproliferative diseases such as dihydrooxadiazinone derivatives ()[3].

This application note provides a comprehensive, self-validating guide to utilizing this precursor, bridging the physicochemical theory of its design with actionable, step-by-step synthetic protocols.

Physicochemical Profiling & Pharmacological Causality

In medicinal chemistry, fluorine is never added arbitrarily. The specific substitution pattern of 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde serves three critical pharmacological and chemical functions:

-

Conformational Locking (Atropisomerism): The 2,6-difluoro substitutions on the proximal phenyl ring induce severe steric hindrance against the adjacent aromatic ring. This restricts rotation around the biaryl C-C bond, locking the molecule into an orthogonal conformation. This pre-organization minimizes the entropic penalty upon binding to deep, narrow hydrophobic pockets (e.g., in p38 MAP kinase or ALK).

-

Metabolic Shielding: Fluorination at the 2,6- and 3-positions effectively blocks cytochrome P450-mediated aromatic oxidation, significantly enhancing the in vivo half-life of the resulting drug candidate ()[4].

-